4-Ethynylphenol chemical properties and structure
4-Ethynylphenol chemical properties and structure
An In-depth Technical Guide to 4-Ethynylphenol: Properties, Synthesis, and Applications
Introduction
4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a bifunctional organic compound featuring a hydroxyl group and a terminal alkyne (ethynyl group) attached to a benzene ring at the para position. This unique structural arrangement imparts a versatile chemical reactivity, making it a valuable building block in various scientific disciplines, including medicinal chemistry, materials science, and chemical biology. The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet reactive, ethynyl group governs its chemical behavior and opens avenues for a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-ethynylphenol, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
The fundamental properties of 4-ethynylphenol are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value |
| IUPAC Name | 4-ethynylphenol[1][2] |
| CAS Number | 2200-91-1[1][2][3] |
| Molecular Formula | C₈H₆O[1][2][4] |
| Molecular Weight | 118.13 g/mol [1][2] |
| Appearance | Clear yellow liquid[1] |
| Boiling Point | 216.2 °C at 760 mmHg[1][3][4] |
| Flash Point | 97 °C[1][3][4] |
| Density | 1.12 g/cm³[1][3][4] |
| pKa (predicted) | 8.76 ± 0.13[4] |
| LogP | 1.37350[3][4] |
Molecular Structure
The structure of 4-ethynylphenol consists of a planar benzene ring substituted with a hydroxyl (-OH) group and an ethynyl (-C≡CH) group. The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho positions. The ethynyl group, being sp-hybridized, is linear. The presence of both a hydrogen bond donor (-OH) and acceptor (-OH) influences its physical properties and intermolecular interactions[4].
Caption: Chemical structure of 4-Ethynylphenol.
Spectroscopic Characterization
While specific spectra are instrument-dependent, the expected spectroscopic features of 4-ethynylphenol are as follows:
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¹H NMR: The spectrum would show a singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm. The aromatic protons would appear as two doublets in the aromatic region (around 6.5-7.5 ppm) due to the para-substitution pattern. The phenolic proton would be a broad singlet, with its chemical shift being concentration and solvent dependent.
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¹³C NMR: The spectrum would display signals for the two sp-hybridized carbons of the alkyne group (around 80-90 ppm). Six distinct signals would be expected for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded.
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IR Spectroscopy: Key characteristic peaks would include a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch, a C≡C stretch around 2100 cm⁻¹, and a broad O-H stretching band in the region of 3200-3600 cm⁻¹.
Synthesis of 4-Ethynylphenol
Several synthetic routes to 4-ethynylphenol have been reported. A common and efficient method involves the desilylation of a protected precursor, which is often synthesized via a Sonogashira coupling reaction.
Example Synthetic Protocol: Desilylation of 4-((trimethylsilyl)ethynyl)phenol
This method is advantageous as the trimethylsilyl (TMS) protecting group allows for the stable synthesis and purification of the precursor, and its removal is typically high-yielding under mild conditions[5].
Step-by-step methodology:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-((trimethylsilyl)ethynyl)phenol in a 1:1 mixture of methanol and 1N aqueous potassium hydroxide solution.
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Reaction: Stir the solution at room temperature for approximately 45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: To the remaining aqueous residue, add 1N hydrochloric acid until the solution is acidic. Extract the product with a suitable organic solvent, such as diethyl ether, three times.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and a saturated sodium chloride solution (brine). Dry the organic phase over an anhydrous drying agent like magnesium sulfate.
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Purification: After filtering off the drying agent, concentrate the solution under reduced pressure to yield 4-ethynylphenol as an oil. It is important to note that pure 4-ethynylphenol can be unstable and may decompose, so it is often used immediately in the next step or stored under inert conditions at low temperatures[5].
Caption: Workflow for the synthesis of 4-ethynylphenol.
Chemical Reactivity and Applications
The dual functionality of 4-ethynylphenol makes it a versatile reagent in organic synthesis.
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo standard reactions such as O-alkylation, O-acylation, and conversion to a triflate, which can then participate in cross-coupling reactions.
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Reactions of the Ethynyl Group: The terminal alkyne is highly reactive and participates in a variety of transformations:
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Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.
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Click Chemistry: It is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a cornerstone of click chemistry.
-
Mannich Reaction: It can react with an aldehyde and a secondary amine to form propargylamines[1].
-
Cyclotrimerization: In the presence of suitable catalysts, it can undergo [2+2+2] cyclotrimerization to form substituted benzene derivatives.
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Applications in Drug Development and Research
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Medicinal Chemistry: 4-Ethynylphenol serves as a scaffold or building block for the synthesis of complex molecules with potential therapeutic activity. The ethynyl group can act as a bioisostere or be used to link different molecular fragments.
-
Materials Science: It is used in the synthesis of polymers and functional materials. For instance, it can be polymerized or incorporated into polymer backbones to modify their properties.
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Chemical Biology: It is used as a component in the design of fluorogenic and chromogenic probes for detecting enzymatic activity[1]. The alkyne handle also allows for the attachment of reporter molecules via click chemistry for bio-imaging and proteomics applications.
Caption: Sonogashira coupling reaction with 4-ethynylphenol.
Safety and Handling
4-Ethynylphenol should be handled with care in a well-ventilated area or a chemical fume hood.
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Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation[6].
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[7]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[6].
-
Storage: It should be stored in a dark place under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C[8].
Conclusion
4-Ethynylphenol is a highly valuable and versatile chemical compound with significant applications in both academic research and industrial development. Its unique combination of a reactive terminal alkyne and a phenolic hydroxyl group provides a rich platform for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the design of novel pharmaceuticals, advanced materials, and sophisticated biological probes. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
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